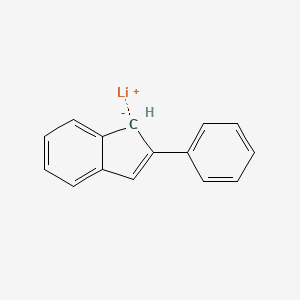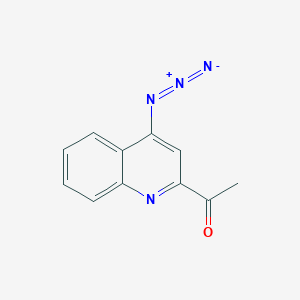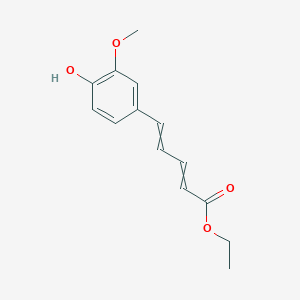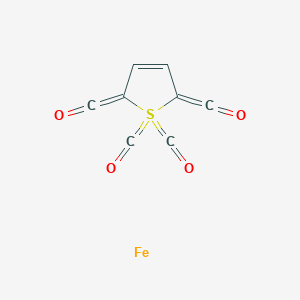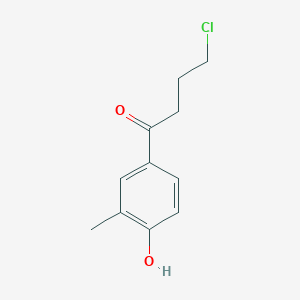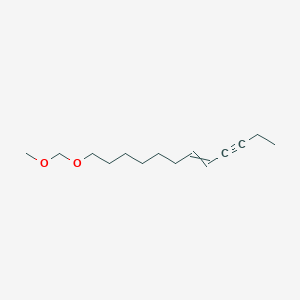
12-(Methoxymethoxy)dodec-5-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Methoxymethoxy)dodec-5-en-3-yne is an organic compound with the molecular formula C14H24O2. It is characterized by the presence of a methoxymethoxy group attached to a dodec-5-en-3-yne backbone. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(methoxymethoxy)dodec-5-en-3-yne typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group with a methoxymethyl (MOM) group, followed by the formation of the alkyne and alkene functionalities through various organic reactions such as elimination and coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
12-(Methoxymethoxy)dodec-5-en-3-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Various substituted ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
12-(Methoxymethoxy)dodec-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 12-(methoxymethoxy)dodec-5-en-3-yne involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes that catalyze the addition or removal of functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-(Methoxymethoxy)dodec-3-ene: Similar structure but lacks the alkyne group.
5-Dodecen-3-yne, 12-(methoxymethoxy): Similar structure but with different positioning of the functional groups.
Uniqueness
12-(Methoxymethoxy)dodec-5-en-3-yne is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
114011-27-7 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
12-(methoxymethoxy)dodec-5-en-3-yne |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15-2/h6-7H,3,8-14H2,1-2H3 |
InChI-Schlüssel |
APUDUUDQEGEFTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC=CCCCCCCOCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



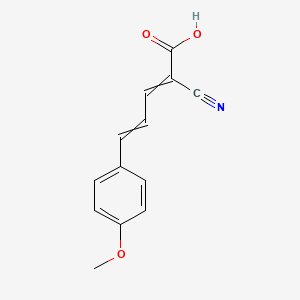
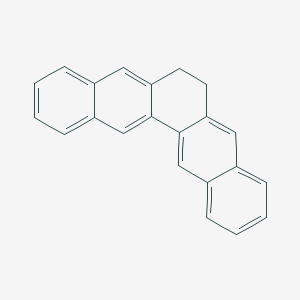
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
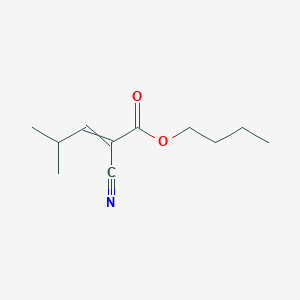
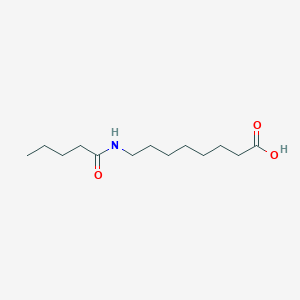

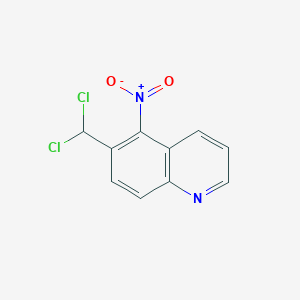
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
